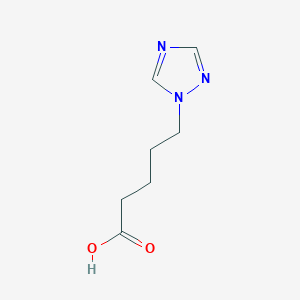
5-(1h-1,2,4-Triazol-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid is an organic compound characterized by the presence of a triazole ring attached to a pentanoic acid chain. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid typically involves the reaction of a suitable triazole precursor with a pentanoic acid derivative. One common method includes the use of 1,2,4-triazole and 5-bromopentanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Condensation: The carboxylic acid group can undergo condensation reactions with alcohols or amines to form esters or amides, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
5-(1H-1,2,4-Triazol-1-yl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,4-triazol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar compounds to 5-(1H-1,2,4-triazol-1-yl)pentanoic acid include:
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: This compound has a similar triazole ring but is attached to a nicotinic acid moiety instead of a pentanoic acid chain.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another related compound where the triazole ring is attached to a benzoic acid structure.
The uniqueness of this compound lies in its specific structure, which combines the properties of the triazole ring with the flexibility of the pentanoic acid chain, making it versatile for various applications.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
5-(1,2,4-triazol-1-yl)pentanoic acid |
InChI |
InChI=1S/C7H11N3O2/c11-7(12)3-1-2-4-10-6-8-5-9-10/h5-6H,1-4H2,(H,11,12) |
InChI Key |
YMSVJOHEYYIVBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


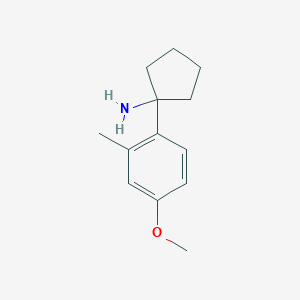

![2-Tert-butyl8-methyl7-amino-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15323581.png)

![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
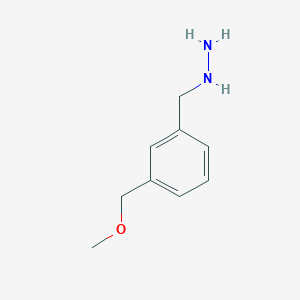
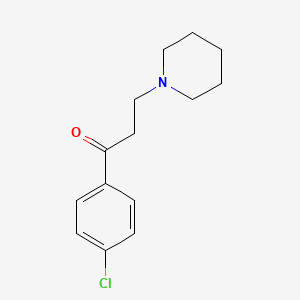

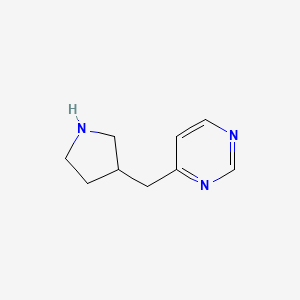
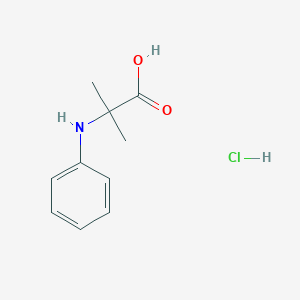
![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
![4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)


